Piroxicam betadex
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Overview
Description
Piroxicam betadex is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the oxicam class. It is used to relieve symptoms of painful inflammatory conditions such as arthritis. This compound is a formulation that includes beta-cyclodextrin, which enhances the solubility and absorption of piroxicam, leading to faster onset of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piroxicam is synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride to form 2-(2-chlorobenzoylamino)pyridine. This intermediate is then cyclized with sulfur and sodium hydroxide to yield piroxicam . The inclusion of beta-cyclodextrin in the formulation is achieved through complexation, where piroxicam is dissolved in a suitable solvent and mixed with beta-cyclodextrin under specific conditions to form the piroxicam betadex complex .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of piroxicam followed by its complexation with beta-cyclodextrin. The process includes dissolving piroxicam in a solvent, adding beta-cyclodextrin, and stirring the mixture under controlled temperature and pH conditions. The resulting complex is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Piroxicam undergoes various chemical reactions, including:
Oxidation: Piroxicam can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of piroxicam can lead to the formation of its corresponding amine derivatives.
Substitution: Piroxicam can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
Piroxicam betadex has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of drug-cyclodextrin complexation and solubility enhancement.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. .
Industry: Utilized in the formulation of pharmaceutical products to improve drug delivery and bioavailability.
Mechanism of Action
Piroxicam betadex exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, piroxicam reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Meloxicam: Another oxicam NSAID with similar anti-inflammatory properties.
Tenoxicam: An oxicam NSAID used for similar indications.
Lornoxicam: Known for its potent anti-inflammatory and analgesic effects.
Uniqueness
Piroxicam betadex is unique due to its formulation with beta-cyclodextrin, which enhances its solubility and absorption. This leads to a faster onset of action compared to other similar compounds. Additionally, the inclusion of beta-cyclodextrin reduces gastrointestinal side effects commonly associated with NSAIDs .
Properties
CAS No. |
96684-40-1 |
---|---|
Molecular Formula |
C57H83N3O39S |
Molecular Weight |
1466.3 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChI Key |
LBPBSKKEZXLVBQ-WZHIEOAOSA-N |
Isomeric SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H](C6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
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